molecular formula C16H21N3O4 B2783149 (S)-methyl 2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoate CAS No. 956398-22-4

(S)-methyl 2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoate

Cat. No.: B2783149
CAS No.: 956398-22-4
M. Wt: 319.361
InChI Key: VFSGAXLCYJEFEL-TUAOUCFPSA-N
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Description

This compound features a bicyclic methanopyrido[1,2-a][1,5]diazocine core with an 8-oxo group, a carboxamido linker, and an (S)-methyl ester side chain.

Properties

IUPAC Name

methyl (2S)-2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-10(15(21)23-2)17-16(22)18-7-11-6-12(9-18)13-4-3-5-14(20)19(13)8-11/h3-5,10-12H,6-9H2,1-2H3,(H,17,22)/t10-,11+,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSGAXLCYJEFEL-TUAOUCFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)N1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-methyl 2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoate is a complex organic compound notable for its unique bicyclic structure and multiple functional groups. This article delves into its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a methanopyrido-diazocine framework that is pivotal for its potential biological interactions. The stereochemistry indicated by the (S) and (R) designations suggests that the spatial arrangement of atoms may significantly influence its biological efficacy.

Molecular Characteristics:

  • Molecular Weight: 319.361 g/mol
  • InChI Key: InChI=1S...

Biological Activity Overview

Preliminary studies indicate that (S)-methyl 2-((1R,5R)-8-oxo...) may exhibit various pharmacological activities including:

  • Antimicrobial Effects: Potential interactions with bacterial cell walls or metabolic pathways.
  • Anticancer Activity: Possible mechanisms involving apoptosis induction or inhibition of tumor growth.
  • Neuroprotective Properties: Potential to protect neuronal cells from oxidative stress or excitotoxicity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Computational modeling and docking studies are essential in predicting these interactions. Techniques such as molecular dynamics simulations help elucidate the pharmacodynamics and pharmacokinetics of the compound.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological activities of (S)-methyl 2-((1R,5R)-8-oxo...):

Compound NameStructural FeaturesBiological Activity
Compound ABicyclic structureAntimicrobial
Compound BMethanopyrido frameworkNeuroprotective
Compound CDiazocine derivativesAnticancer

The distinct stereochemistry and bicyclic structure of (S)-methyl 2-((1R,5R)-8-oxo...) may confer unique mechanisms of action compared to these similar compounds.

Case Studies and Research Findings

Research has been conducted to assess the biological activity of this compound through various methodologies:

  • In Vitro Studies: Cell viability assays have demonstrated potential anticancer effects in specific cancer cell lines.
  • In Vivo Studies: Animal models have shown promising results in neuroprotection and antimicrobial efficacy.
  • Computational Studies: Molecular docking simulations suggest strong binding affinities to specific receptors involved in cancer progression and neurodegeneration.

Comparison with Similar Compounds

Structural Features

The following compounds share structural motifs (heterocyclic cores, ester/amide groups, or stereochemical complexity) but differ in key aspects:

Compound Name & ID Core Structure Substituents Stereochemistry Key Functional Groups
Target Compound Methanopyrido[1,2-a][1,5]diazocine 8-oxo, carboxamido, methyl ester (1R,5R), (S)-configured ester Ester, amide, bicyclic N-heterocycle
(S)-Methyl 2-(3-acetyl-4-oxo-5,7-diphenyl-4H-pyrano[2,3-b]pyridin-2-ylamino)-3-(1H-imidazol-4-yl)propanoate (6am) Pyrano[2,3-b]pyridine Acetyl, diphenyl, imidazole (S)-configured ester Ester, imidazole, acetyl
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Tetrahydroimidazo[1,2-a]pyridine Benzyl, bromophenyl, cyano, dicarboxylate Not specified Cyano, ester, imidazole
2-(3-Methoxyphenyl)-3,5-dihydro-7-(5-methylfuran-2-yl)-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitrile (4d) Triazolo[1,5-a]pyridine Methoxyphenyl, methylfuran Not specified Dicarbonitrile, triazole

Key Observations :

  • The target compound’s bicyclic diazocine core is distinct from pyrano-pyridine (6am) or imidazo/triazolo-pyridine systems (2c, 4d). Its fused nitrogen-rich structure may enhance rigidity and binding specificity compared to monocyclic analogs.
  • Stereochemical complexity in the target compound ((1R,5R) and (S)-ester) contrasts with simpler stereodescriptors in others (e.g., 6am has only an (S)-ester). This could influence enantioselective interactions in biological systems.
  • Functional groups like amide (target) vs. cyano (2c, 4d) or imidazole (6am) affect polarity and reactivity.

Physicochemical Properties

Compound ID Melting Point (°C) Purity/Yield Spectral Data Highlights
Target Compound Not reported Not reported Likely distinct $^1$H NMR shifts for diazocine protons and stereochemical signals.
6am Not specified 43% yield $^1$H NMR: δ 11.85 (amide NH), 7.52–7.34 (aromatic H), 3.84 (ester OCH$_3$). HRMS: m/z 509.1825 ([M+H]$^+$).
2c 223–225 61% purity $^1$H NMR: Aromatic H (δ 7.0–8.1), cyano (IR: ~2200 cm$^{-1}$). HRMS: 550.0816 ([M+H]$^+$).
4d 213–215 80% yield $^1$H NMR: δ 3.84 (OCH$_3$), 6.40 (furan CH). MS: m/z 316 (M-64).

Key Observations :

  • Higher purity/yield in triazolo-pyridine derivatives (e.g., 80% for 4d) suggests efficient synthesis compared to imidazo-pyridines (51–61% for 2c, 1l) .
  • The target compound’s absence of aromatic substituents (cf. bromophenyl in 2c or diphenyl in 6am) may reduce molecular weight and improve solubility.

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